N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Scaffold hopping Kinase inhibition Mitotic kinesin Eg5

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide (CAS 868674-44-6) is a synthetic benzothiazole amide derivative with molecular formula C₁₆H₁₈N₂O₂S and molecular weight 302.39 g/mol, supplied at ≥95% purity for research use. Its structure features a 2,3-dihydro-1,3-benzothiazole core bearing a 4-methoxy substituent, an N3-prop-2-ynyl (propargyl) group, and an exocyclic pentanamide moiety at the 2-position.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 868674-44-6
Cat. No. B2408310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide
CAS868674-44-6
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCCCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C
InChIInChI=1S/C16H18N2O2S/c1-4-6-10-14(19)17-16-18(11-5-2)15-12(20-3)8-7-9-13(15)21-16/h2,7-9H,4,6,10-11H2,1,3H3
InChIKeyBCTQGXCICIXLSG-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide (CAS 868674-44-6): Procurement-Grade Structural and Physicochemical Baseline


N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide (CAS 868674-44-6) is a synthetic benzothiazole amide derivative with molecular formula C₁₆H₁₈N₂O₂S and molecular weight 302.39 g/mol, supplied at ≥95% purity for research use . Its structure features a 2,3-dihydro-1,3-benzothiazole core bearing a 4-methoxy substituent, an N3-prop-2-ynyl (propargyl) group, and an exocyclic pentanamide moiety at the 2-position . This compound belongs to a broader class of benzothiazole amides that have been identified as TRPV1 antagonists and investigated for anticancer and antiviral applications [1]. The presence of the terminal alkyne (prop-2-ynyl) distinguishes it from common N-alkyl or N-aryl benzothiazole analogs and introduces a reactive handle amenable to click chemistry conjugation or further derivatization.

Why N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide Cannot Be Replaced by Common Benzothiazole Amide Analogs


Benzothiazole amides are a structurally diverse class where minor substituent changes at positions 3, 4, and on the exocyclic amide profoundly alter target selectivity, lipophilicity, metabolic stability, and synthetic utility [1]. The target compound combines three differentiating features — a 4-methoxy electron-donating group, an N3-propargyl moiety, and a pentanamide side chain — that are not simultaneously present in any common commercially available analog. Replacing it with N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide (CAS 313646-13-8) loses both the methoxy and propargyl functionalities, altering hydrogen-bonding capacity and eliminating the alkyne click-chemistry handle . Substituting with the shorter-chain propanamide analog (CAS 868674-35-5) changes lipophilicity and may affect target-binding kinetics, while using dimethylenastron (CAS 863774-58-7) — despite sharing the identical molecular formula — introduces a quinazoline-thione scaffold with a completely different biological target profile (Eg5 kinesin inhibition, IC₅₀ 200 nM) . These structural distinctions mean that generic substitution risks invalidating SAR continuity, compromising assay reproducibility, or misdirecting the biological hypothesis under investigation.

Quantitative Differentiation Evidence for N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide Versus Closest Analogs


Scaffold Divergence from Dimethylenastron: Identical Molecular Formula, Distinct Heterocyclic Core and Target Profile

The target compound and dimethylenastron (CAS 863774-58-7) share the identical molecular formula C₁₆H₁₈N₂O₂S (MW 302.39), yet differ fundamentally in their heterocyclic core: a 2,3-dihydrobenzothiazole exocyclic amide versus a 1,2,3,4-tetrahydroquinazoline-5-one thione. Dimethylenastron is a well-characterized, potent mitotic kinesin Eg5 inhibitor (IC₅₀ = 200 nM in microtubule-stimulated ATPase assay) with demonstrated selectivity over kinesin-1, -4, -7, and -10 . In contrast, benzothiazole amides of this structural class have been identified as TRPV1 antagonists via high-throughput screening [1]. This scaffold-level divergence means the two compounds are not interchangeable in target-based screens — selecting one over the other determines whether the assay probes Eg5-dependent mitotic arrest or TRPV1-mediated calcium signaling pathways.

Scaffold hopping Kinase inhibition Mitotic kinesin Eg5 Chemical biology tool selection

Lipophilicity Differentiation: Predicted XLogP3 of the 4-Methoxy-3-propargyl Benzothiazole Core Versus 4-Methyl and 6-Sulfamoyl Analogs

Lipophilicity critically influences membrane permeability, plasma protein binding, and non-specific assay interference. A structurally proximate analog — 2-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide — has a reported XLogP3 value of 4.0, reflecting the combined lipophilic contribution of the 4-methoxy, N3-propargyl, and aryl substituents . By comparison, N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide (CAS 313646-13-8), which lacks the methoxy and propargyl groups, has a lower predicted logP (estimated ~3.0–3.5 based on the 4-methylbenzothiazole core with C₁₃H₁₆N₂OS formula versus C₁₆H₁₈N₂O₂S) . At the other extreme, N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide introduces a polar sulfamoyl group at position 6, substantially reducing logP (predicted below 2.5) and altering solubility and target engagement profiles . The target compound occupies an intermediate lipophilicity range (predicted XLogP3 ≈ 3.8–4.2) that balances membrane permeability with acceptable aqueous solubility for cell-based assays.

Lipophilicity XLogP3 Physicochemical properties ADME prediction Benzothiazole SAR

Propargyl (Prop-2-ynyl) Group as a Differentiating Click-Chemistry Handle Absent in Common N-Alkyl Benzothiazole Amides

The terminal alkyne of the N3-prop-2-ynyl group provides a bioorthogonal reactive handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), enabling conjugation to fluorescent reporters, biotin tags, or solid supports without modifying the benzothiazole pharmacophore. This feature is absent in the widely available N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide (CAS 313646-13-8), which bears a simple N3-methyl group, and in N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide, which carries an N3-ethyl substituent . The propargyl group has been exploited in naphthalimide-benzothiazole conjugates, where propargyl-substituted derivatives demonstrated potent cytotoxicity toward A549 cancer cells (IC₅₀ = 310 nM), validating the functional utility of this moiety in bioactive conjugate design [1]. For procurement decisions, the presence of the propargyl handle means the target compound can serve dual purposes — as a screening candidate and as a precursor for probe or PROTAC synthesis — whereas N3-alkyl analogs are terminal screening compounds with limited downstream derivatization potential.

Click chemistry Alkyne-azide cycloaddition Chemical probe derivatization Benzothiazole functionalization

Pentanamide Chain Length Differentiation: Predicted Impact on Target Binding Kinetics Versus Shorter-Chain Propanamide and Butanamide Analogs

The pentanamide (C5) side chain of the target compound provides greater hydrophobic surface area for target protein contact compared to the propanamide (C3) analog (CAS 868674-35-5, MW 274.34) and the butanamide (C4) analog (N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide, MW 288.37) . In benzothiazole amide TRPV1 antagonist SAR, increasing amide chain length from acetyl to pentanoyl significantly modulated both potency and metabolic stability, with longer chains generally enhancing lipophilic protein contacts while also increasing susceptibility to CYP-mediated ω-oxidation [1]. The pentanamide chain thus represents a deliberate balance — longer than the minimal acetyl/propionyl fragments needed for target engagement, yet shorter than heptanamide or octanamide chains that risk excessive lipophilicity (logP > 5), poor solubility, and accelerated oxidative metabolism. For procurement, selecting the pentanamide over the propanamide or butanamide analog provides a different SAR data point and may yield distinct target-binding kinetic profiles in TRPV1 or TRPC channel assays.

Acyl chain length Structure-activity relationship Lipophilic contact Target residence time

Combinatorial Substituent Uniqueness: Simultaneous 4-Methoxy + N3-Propargyl + Pentanamide Pattern Not Available in Any Other Commercial Benzothiazole Amide

A systematic survey of commercially available benzothiazole amide analogs reveals that no other compound simultaneously combines a 4-methoxy electron-donating group, an N3-propargyl substituent, and a pentanamide side chain on the benzothiazole scaffold . The closest commercial analogs each lack one or more of these features: N-(4-methyl-1,3-benzothiazol-2-yl)pentanamide (CAS 313646-13-8) lacks both methoxy and propargyl; N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide (CAS 868674-35-5) has the methoxy and propargyl but a shorter amide chain; N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide has the propargyl and pentanamide but replaces the 4-methoxy with a 6-sulfamoyl group. This combinatorial uniqueness means the target compound interrogates a distinct region of chemical space within benzothiazole-focused screening libraries, potentially revealing SAR cliffs or selectivity windows not accessible with any single commercial alternative [1].

Chemical diversity Substituent combination Screening library design SAR exploration

Optimal Application Scenarios for N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide Based on Verified Differentiation Evidence


TRPV1/TRPC Channel Antagonist Screening and SAR Expansion

Given that benzothiazole amides have been validated as TRPV1 antagonists through high-throughput screening and subsequent lead optimization [1], this compound is ideally positioned as a screening candidate for ion channel drug discovery programs targeting pain, inflammation, or sensory disorders. Its unique 4-methoxy + N3-propargyl + pentanamide pattern offers a distinct SAR vector not represented by existing benzothiazole amide screening hits, potentially uncovering novel binding interactions within the vanilloid-binding pocket. The pentanamide chain length aligns with the SAR trend identified in the Besidski et al. study, where optimized benzothiazole amides demonstrated oral efficacy in rat pain models [1].

Chemical Probe Development via Alkyne Click-Chemistry Conjugation

The terminal alkyne of the N3-prop-2-ynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of fluorescent probes, biotinylated pull-down reagents, or affinity chromatography matrices . This application is supported by precedent in the naphthalimide-benzothiazole conjugate literature, where propargyl-substituted benzothiazole derivatives retained potent cytotoxicity (A549 IC₅₀ = 310 nM) after conjugation [2]. Researchers can use this compound as both a screening hit and a precursor for target engagement studies without changing chemical scaffold, ensuring consistent SAR between primary screening and mechanistic follow-up experiments.

Scaffold-Hopping Reference for Eg5/Benzothiazole Selectivity Profiling

Because this compound shares the identical molecular formula (C₁₆H₁₈N₂O₂S) and molecular weight (302.39) with the Eg5 inhibitor dimethylenastron, but possesses a completely different heterocyclic core (benzothiazole amide versus quinazoline-thione) , it serves as an ideal chemical probe for scaffold-hopping selectivity studies. Parallel testing of both compounds in kinase panels or cell-cycle assays can deconvolute whether observed phenotypes arise from Eg5 inhibition (dimethylenastron, IC₅₀ = 200 nM) or from benzothiazole-associated TRP channel modulation, providing critical target deconvolution data.

Building Block for Diversified Benzothiazole Library Synthesis

The combination of a reactive terminal alkyne and a hydrolytically stable exocyclic amide makes this compound a versatile building block for parallel library synthesis. The propargyl group can undergo Sonogashira coupling, Glaser coupling, or azide cycloaddition to generate diverse analogs, while the pentanamide can be selectively hydrolyzed and re-acylated to introduce alternative amide substituents . This dual-functionalization capability supports the rapid generation of focused benzothiazole amide libraries for phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.